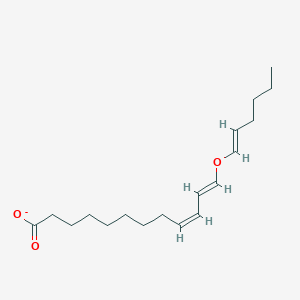
rac-Eletriptan-d3 (hydrobromide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-Eletriptan-d3 (hydrobromide) is a deuterated form of eletriptan, which is a selective serotonin receptor agonist used primarily in the treatment of migraines. The compound is labeled with deuterium, making it useful as an internal standard in mass spectrometry for the quantification of eletriptan .
Preparation Methods
The preparation of rac-Eletriptan-d3 (hydrobromide) involves the synthesis of eletriptan followed by the incorporation of deuterium. The synthetic route typically includes the following steps:
Synthesis of Eletriptan: The initial step involves the synthesis of eletriptan through a series of chemical reactions, including the formation of the indole ring and the attachment of the pyrrolidine moiety.
Deuteration: The next step involves the incorporation of deuterium atoms into the eletriptan molecule. This is usually achieved through catalytic hydrogen-deuterium exchange reactions under specific conditions.
Formation of Hydrobromide Salt: Finally, the deuterated eletriptan is converted into its hydrobromide salt form by reacting with hydrobromic acid.
Chemical Reactions Analysis
rac-Eletriptan-d3 (hydrobromide) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically involving the indole ring.
Reduction: Reduction reactions can occur, particularly affecting the sulfonyl group.
Substitution: Substitution reactions can take place, especially on the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
rac-Eletriptan-d3 (hydrobromide) is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as an internal standard in mass spectrometry for the accurate quantification of eletriptan.
Biology: The compound is used in studies involving serotonin receptors to understand their role in various biological processes.
Medicine: It is utilized in pharmacokinetic studies to investigate the metabolism and distribution of eletriptan in the body.
Mechanism of Action
rac-Eletriptan-d3 (hydrobromide) exerts its effects by acting as an agonist of the serotonin (5-HT) receptor types 5-HT1B and 5-HT1D. It binds with high affinity to these receptors, leading to vasoconstriction of intracranial blood vessels, which correlates with the relief of migraine headaches. The compound also inhibits the release of pro-inflammatory neuropeptides, further contributing to its therapeutic effects .
Comparison with Similar Compounds
rac-Eletriptan-d3 (hydrobromide) is unique due to its deuterium labeling, which enhances its stability and makes it an ideal internal standard for mass spectrometry. Similar compounds include:
Eletriptan: The non-deuterated form used for migraine treatment.
Sumatriptan: Another triptan used for migraines, but with different pharmacokinetic properties.
Almotriptan: Similar to eletriptan but with a different receptor binding profile
These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and receptor affinities, making rac-Eletriptan-d3 (hydrobromide) particularly valuable for specific research applications.
Properties
Molecular Formula |
C22H27BrN2O2S |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
5-[2-(benzenesulfonyl)ethyl]-3-[[1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole;hydrobromide |
InChI |
InChI=1S/C22H26N2O2S.BrH/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20;/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3;1H/i1D3; |
InChI Key |
UTINOWOSWSPFLJ-NIIDSAIPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.Br |
Canonical SMILES |
CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


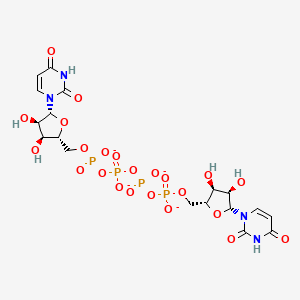
![[4-[(5S,5aR,8aR,9R)-5-[[(2R,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenyl] dihydrogen phosphate](/img/structure/B10828749.png)
![(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[2-[[2-[[1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[1-[1-[1-[[1-amino-3-[1-[3-[2-[2,6-bis[2-(2-methoxyethoxy)ethoxycarbonylamino]hexanoylamino]ethylamino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-1-oxopropan-2-yl]amino]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidin-2-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]carbamoyl]pyrrolidine-2-carbonyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-methyl-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B10828758.png)
![[(1S,3R,7S,8S,8aR)-8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B10828766.png)
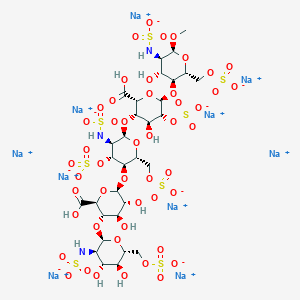
![1,18-Dihydroxy-19,30-dimethoxy-12-[1-[3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10828784.png)

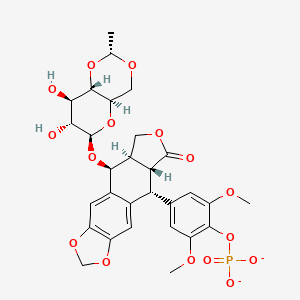
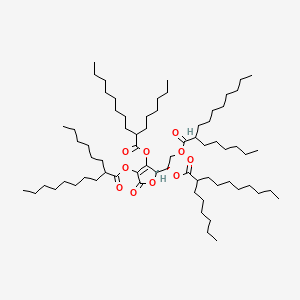
![cyclohexyl-[4-(hydroxymethyl)-5-methyl-8-(2-phenylethynyl)-3,3a,4,9b-tetrahydro-2H-pyrrolo[3,2-c]quinolin-1-yl]methanone](/img/structure/B10828810.png)


![7-Ethyl-5-(2-fluorophenyl)-3,4-dihydro-2h-thieno[2,3-e][1,4]diazepin-2-one](/img/structure/B10828837.png)
